

An In-Depth Technical Guide to Boc-L- β -Homoalanine: Structure, Characteristics, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-L-beta-homoalanine*

Cat. No.: *B558362*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L- β -homoalanine, systematically known as (S)-3-(tert-Butoxycarbonylamino)butyric acid, is a valuable N-protected amino acid derivative extensively utilized in the fields of peptide synthesis and pharmaceutical research. The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the amino function of L- β -homoalanine enhances its stability and solubility, rendering it an excellent building block for the synthesis of modified peptides and complex organic molecules. Its unique β -amino acid structure allows for the creation of peptidomimetics with altered secondary structures and improved pharmacokinetic profiles, making it a significant tool in the development of novel therapeutics.

This technical guide provides a comprehensive overview of the structure, chemical characteristics, and a detailed experimental protocol for the synthesis of Boc-L- β -homoalanine.

Chemical Structure and Properties

Boc-L- β -homoalanine possesses a chiral center at the beta-carbon, with the "L" configuration indicating the stereochemistry analogous to that of L-amino acids. The Boc protecting group is attached to the nitrogen atom, preventing its participation in unwanted side reactions during peptide coupling.

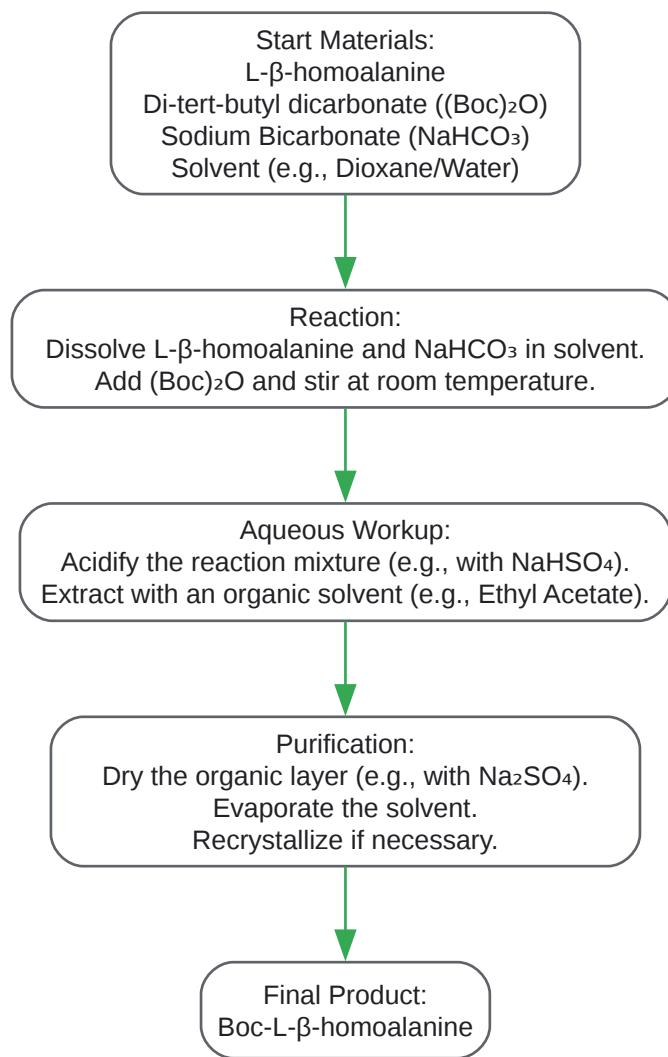
Diagram of the Chemical Structure of Boc-L- β -homoalanine

Caption: Chemical structure of Boc-L- β -homoalanine.

Physical and Chemical Properties

A summary of the key quantitative data for Boc-L- β -homoalanine is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	158851-30-0	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₁₇ NO ₄	[1] [2] [3] [4]
Molecular Weight	203.24 g/mol	[1] [2] [3] [5]
Appearance	White to off-white powder/solid	[1]
Melting Point	73-78 °C	N/A
Optical Rotation ([α]D)	-17 ± 2° (c=1 in CHCl ₃)	[1]
Solubility	Soluble in chloroform, dichloromethane, and methanol. Slightly soluble in water.	N/A
Purity	≥95%	[1]
Synonyms	Boc-L- β -HomoAla-OH, (S)-3-(Boc-amino)butyric acid, (S)-3-((tert-Butoxycarbonyl)amino)butanoic acid	[1] [2]


Experimental Protocols

Synthesis of Boc-L- β -homoalanine

The most common method for the synthesis of Boc-L- β -homoalanine involves the protection of the amino group of L- β -homoalanine using di-tert-butyl dicarbonate (Boc)₂O under basic

conditions.

Diagram of the Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of Boc-L-β-homoalanine.

Detailed Methodology:

- Materials:
 - L-β-homoalanine
 - Di-tert-butyl dicarbonate ((Boc)2O)

- Sodium bicarbonate (NaHCO_3) or other suitable base
- Dioxane
- Water
- Ethyl acetate
- 1M Sodium bisulfate (NaHSO_4) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and magnetic stirrer
- Procedure:
 - In a round-bottom flask, dissolve L- β -homoalanine in a 1:1 mixture of dioxane and water.
 - Add sodium bicarbonate to the solution to maintain a basic pH.
 - To this stirred solution, add di-tert-butyl dicarbonate portion-wise at room temperature.
 - Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
 - Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
 - Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with a 1M NaHSO_4 solution.
 - Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
 - Combine the organic extracts and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.
- Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity. The optical rotation should also be measured to verify the stereochemical integrity.

Applications in Research and Drug Development

Boc-L- β -homoalanine serves as a crucial building block in several areas of chemical and pharmaceutical research:

- Peptide Synthesis: It is incorporated into peptide sequences to introduce conformational constraints, enhance proteolytic stability, and modulate biological activity.[1]
- Drug Development: The unique structural properties of β -amino acids are exploited to design peptidomimetics with improved therapeutic potential.[1]
- Bioconjugation: This derivative can be used in bioconjugation processes to link biomolecules to drugs or diagnostic agents.[1]
- Research on Amino Acid Analogues: It aids in the study of the structure-function relationships of peptides and proteins.[1]

Conclusion

Boc-L- β -homoalanine is a versatile and valuable synthetic intermediate for researchers in peptide chemistry and drug discovery. Its well-defined structure and chemical properties, coupled with established synthetic protocols, make it a readily accessible tool for the development of novel peptides and peptidomimetics with enhanced biological and pharmacological profiles. This guide provides the essential technical information required for its effective utilization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Boc-L-beta-HAla-OH - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. Boc-L-beta-Homoalanine - High purity | EN [georganics.sk]
- 5. 3-((Tert-butoxy)carbonyl)amino)butanoic acid | C9H17NO4 | CID 3666467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Boc-L- β -Homoalanine: Structure, Characteristics, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558362#boc-l-beta-homoalanine-structure-and-chemical-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com